molecular formula C12H18N2O5 B13728792 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide

Cat. No.: B13728792
M. Wt: 270.28 g/mol
InChI Key: JCTGVOWJPZBVHT-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the propanamide group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid
  • 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride
  • 6-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid

Uniqueness

Compared to similar compounds, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Biological Activity

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide is a synthetic compound with a complex structure that includes a pyrrole ring and various functional groups. Its molecular formula is C14H20N2O7C_{14}H_{20}N_{2}O_{7}, and it has a molecular weight of 328.32 g/mol. The compound's unique structural features suggest potential biological activities that warrant investigation.

Chemical Structure

The compound features:

  • Pyrrole Ring : A five-membered aromatic ring contributing to its biological relevance.
  • Dioxo Functionality : Two carbonyl groups that may influence reactivity and interactions with biological targets.
  • Amide and Ether Functionalities : These groups enhance solubility and may facilitate interactions with biomolecules.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Initial studies suggest potential applications in drug development, particularly due to its structural similarities to known bioactive compounds.

Potential Biological Mechanisms

The following mechanisms are hypothesized based on structural analysis and preliminary studies:

  • Antioxidant Activity : The dioxo groups may confer antioxidant properties, potentially useful in mitigating oxidative stress in cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other pyrrole derivatives.
  • Antimicrobial Properties : Preliminary data indicate that compounds with similar structures exhibit antimicrobial effects, suggesting this compound may also possess such properties.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrrole-1-propanamideContains a pyrrole ring and amide groupSimpler structure without dioxo functionality
4-MethylpyrroleMethyl substitution on the pyrrole ringLacks additional functional groups
3-Amino-N-(2-hydroxyethyl)pyrroleContains an amino group on the pyrroleFocused on hydroxyl functionality

The distinct combination of dioxo and ether functionalities in this compound may confer unique biological activities compared to these similar compounds.

Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-methoxyethoxy)ethyl]propanamide

InChI

InChI=1S/C12H18N2O5/c1-18-8-9-19-7-5-13-10(15)4-6-14-11(16)2-3-12(14)17/h2-3H,4-9H2,1H3,(H,13,15)

InChI Key

JCTGVOWJPZBVHT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)CCN1C(=O)C=CC1=O

Related CAS

724722-89-8

Origin of Product

United States

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